molecular formula C9H11F2NO2Si B1609934 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid CAS No. 851386-37-3

5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid

Cat. No. B1609934
M. Wt: 231.27 g/mol
InChI Key: NPRPBBRUQDDLDV-UHFFFAOYSA-N
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Description

5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid is a heterocyclic organic compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .


Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid involves a pyridine ring with two fluorine atoms at the 5 and 6 positions, a trimethylsilyl group at the 4 position, and a carboxylic acid group at the 2 position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .

Scientific Research Applications

Functionalization of Fluoropyridines

5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid plays a significant role in the functionalization of various fluoropyridines. It is used in creating different fluorinated pyridinecarboxylic acids by regioselective metalation and subsequent carboxylation. This process involves using chlorine or trimethylsilyl as protective groups, providing access to numerous fluorinated pyridine derivatives for further chemical synthesis (Bobbio & Schlosser, 2005).

Synthesis of Fluorolactones

The compound is integral in the synthesis of fluorolactones, particularly in the formation of tetrahydropyridine-fused fluorolactones. This synthesis involves the interaction of various pyridines with bis(trimethylsilyl)ketene acetals, leading to fluorolactones through the creation of dihydropyridine-substituted carboxylic acids. These lactones are significant in diverse chemical applications, including medicinal chemistry (Rudler et al., 2009).

Synthesis of Trifluoromethylated Pyrimidines

This compound is also used in the synthesis of trifluoromethylated pyrimidines. It reacts with trimethylsilyl cyanide to produce Michael-like conjugate hydrocyanation adducts. These adducts are further utilized to create new trifluoromethylated analogues of dihydroorotic acid, which are important in pharmaceutical research (Sukach et al., 2015).

Studies in Crystal Structure

The compound also finds application in crystallography. Studies have revealed its role in forming hydrogen-bonding networks, as seen in the crystal structure of certain hydrates. This is particularly relevant in understanding molecular interactions and designing new materials with specific structural properties (Ye & Tanski, 2020).

Derivatization in GC-MS Analysis

In analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS), it is used in the derivatization process. This process enhances the analysis of water-soluble organics in atmospheric aerosols, aiding in environmental monitoring and pollution studies (Pietrogrande & Bacco, 2011).

Catalysis in Polymerization Processes

Lastly, it is used in catalysis,particularly in the polymerization of cyclohexene oxide and carbon dioxide. This leads to the production of polycarbonates, a class of polymers with wide-ranging applications, from packaging materials to electronic components. The role of the compound in such catalytic processes is crucial for developing sustainable and efficient industrial chemical processes (Darensbourg, Wildeson, & Yarbrough, 2002).

properties

IUPAC Name

5,6-difluoro-4-trimethylsilylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2Si/c1-15(2,3)6-4-5(9(13)14)12-8(11)7(6)10/h4H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRPBBRUQDDLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=NC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463408
Record name 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid

CAS RN

851386-37-3
Record name 5,6-Difluoro-4-(trimethylsilyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
Number of citations: 38 pubs.acs.org

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